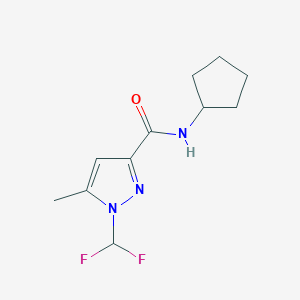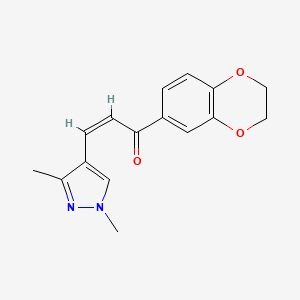![molecular formula C15H16N6OS B10924107 5-cyclopropyl-N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10924107.png)
5-cyclopropyl-N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYCLOPROPYL-N~3~-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
The synthesis of 5-CYCLOPROPYL-N~3~-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps. One common method includes the use of hydrazine-coupled pyrazoles. The synthetic route typically involves the reaction of cyclopropylamine with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
5-CYCLOPROPYL-N~3~-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-N~3~-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors involved in the metabolic pathways of parasites, inhibiting their growth and proliferation. This inhibition is achieved through the disruption of key enzymatic activities, leading to the death of the parasites .
Comparison with Similar Compounds
Similar compounds to 5-CYCLOPROPYL-N~3~-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives such as:
1,3-Dimethyl-5-cyclopropylpyrazole: Known for its antimalarial properties.
4-(1,5-Dimethyl-1H-pyrazol-4-yl)thiazole: Exhibits significant antileishmanial activity.
3-Cyclopropyl-1H-pyrazole-4-carboxamide: Used in the synthesis of various bioactive compounds.
These compounds share similar structural features and biological activities but differ in their specific molecular interactions and pharmacokinetic properties, highlighting the uniqueness of 5-CYCLOPROPYL-N~3~-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE .
Properties
Molecular Formula |
C15H16N6OS |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-cyclopropyl-N-[4-(1,5-dimethylpyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N6OS/c1-8-10(6-16-21(8)2)13-7-23-15(17-13)18-14(22)12-5-11(19-20-12)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,19,20)(H,17,18,22) |
InChI Key |
HAIFMRPJLSPGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CSC(=N2)NC(=O)C3=NNC(=C3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B10924030.png)
![methyl 5-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10924031.png)
![6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-7-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924045.png)
![methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10924051.png)
![N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide](/img/structure/B10924055.png)
![N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10924061.png)
![(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B10924065.png)


![N-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10924077.png)
![2-methoxy-6-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B10924084.png)

![Methyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]thiophene-2-carboxylate](/img/structure/B10924095.png)
![2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B10924110.png)
